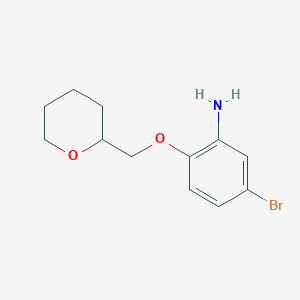

5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline

Descripción

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation of protecting group chemistry that began in the early twentieth century. The tetrahydropyranyl protecting group itself traces its origins to the pioneering work of Paul and colleagues in 1934, who first observed the formation of 2-methoxytetrahydropyran through the addition of methanol to 3,4-dihydro-2H-pyran. This foundational discovery laid the groundwork for subsequent developments in pyran chemistry, though the practical application of tetrahydropyranyl groups as protecting moieties did not emerge until Anderson and colleagues demonstrated their utility for hydroxyl protection in 1948. The systematic development of tetrahydropyranyl ethers as robust protecting groups gained momentum throughout the mid-twentieth century, establishing the theoretical and practical framework that would eventually enable the synthesis of complex molecules like this compound.

The specific compound this compound, identified by the Chemical Abstracts Service number 946699-99-6, was first documented in chemical databases in 2009, representing a relatively recent addition to the catalog of available synthetic intermediates. The compound's development reflects the growing sophistication of synthetic organic chemistry in the early twenty-first century, where researchers increasingly sought to combine multiple functional elements within single molecular frameworks to achieve enhanced synthetic efficiency. The brominated aniline core provides a reactive handle for further functionalization through various cross-coupling reactions, while the tetrahydropyranyl ether offers protection for the methoxy functionality under a wide range of reaction conditions. This combination of features makes the compound particularly valuable for synthetic applications requiring orthogonal protection strategies and sequential functional group manipulations.

The emergence of this compound also coincides with increased interest in developing more efficient synthetic routes to complex pharmaceutical and materials science targets. The integration of protecting group chemistry with halogenated aromatic systems represents a strategic approach to molecular design that enables chemists to construct sophisticated molecular architectures with greater precision and efficiency. The documented creation date of 2009 for this compound in chemical databases reflects the maturation of automated synthetic chemistry approaches and the systematic exploration of chemical space through combinatorial and parallel synthesis methodologies.

Motivation for Academic Study

The academic interest in this compound stems from several converging factors that highlight its significance in contemporary organic synthesis research. Primary among these motivations is the compound's potential as a versatile synthetic intermediate that combines the well-established chemistry of brominated anilines with the protective capabilities of tetrahydropyranyl ethers. Research has demonstrated that tetrahydropyranyl protecting groups offer several distinct advantages over traditional protecting group strategies, including low cost, ease of introduction, general stability to most non-acidic reagents, enhanced solubility properties, and straightforward removal protocols when functional group manipulation is required. These characteristics make this compound an attractive target for investigation in the context of developing more efficient synthetic methodologies.

Another significant motivation for academic study relates to the compound's potential applications in pharmaceutical chemistry research. The structural features present in this compound align with numerous pharmacologically active compounds, particularly those incorporating brominated aromatic systems. The bromine substituent serves as a versatile functional handle that can be transformed through various cross-coupling reactions, nucleophilic substitutions, and other transformations to generate diverse molecular architectures. Research has shown that brominated anilines represent essential intermediates in the synthesis of various pharmaceutical compounds, including analgesics, antihistamines, and antipsychotics, where the bromine atom provides a strategic point for further elaboration. The presence of the tetrahydropyranyl protecting group adds an additional layer of synthetic utility by enabling selective protection and deprotection sequences that are crucial for complex molecule synthesis.

The compound also attracts academic attention due to its relevance in peptide chemistry applications. Recent investigations have highlighted the utility of tetrahydropyranyl protecting groups in peptide synthesis, particularly for the side-chain protection of serine, threonine, and cysteine residues. The tetrahydropyranyl group has been shown to be compatible with fluorenylmethyloxycarbonyl and tert-butyl solid-phase peptide synthesis strategies, offering improved solubility characteristics compared to traditional hindered aromatic protecting groups. This compatibility makes this compound potentially valuable for developing new peptide synthesis methodologies and exploring novel approaches to peptide modification and functionalization.

Overview of Structural Features

The molecular architecture of this compound embodies a sophisticated combination of structural elements that collectively define its chemical properties and reactivity profile. The compound features a central aniline framework, characterized by a benzene ring bearing an amino group at the 1-position, with additional substitution at the 2- and 5-positions that significantly influences both its electronic properties and steric environment. The bromine substituent at the 5-position relative to the amino group creates a meta relationship between these two functional groups, establishing an electronic environment that favors certain types of chemical transformations while inhibiting others. This substitution pattern is particularly significant because it maintains the nucleophilic character of the amino group while providing a site for electrophilic aromatic substitution or cross-coupling reactions.

The tetrahydro-2H-pyran-2-ylmethoxy substituent at the 2-position represents the most structurally complex component of the molecule, incorporating both a six-membered cyclic ether and an additional methylene linker that connects this ring system to the aromatic core through an ether linkage. The tetrahydropyran ring itself exists in a chair conformation in its lowest energy state, as established through gas-phase conformational analysis, with the ring exhibiting C_s symmetry. This conformational preference has important implications for the overall three-dimensional structure of the molecule and influences both its physical properties and its interactions with other molecules in solution or in the solid state. The ether linkage connecting the tetrahydropyranyl group to the aromatic system provides both flexibility and electronic isolation, allowing the protecting group to function effectively without significantly perturbing the electronic properties of the aniline core.

The specific positioning of functional groups within this compound creates unique steric and electronic environments that influence its chemical behavior. The ortho relationship between the amino group and the tetrahydropyranyl ether substituent establishes potential for intramolecular interactions, while the meta arrangement with respect to the bromine substituent creates an asymmetric electronic distribution around the aromatic ring. This asymmetry is particularly important for understanding the compound's reactivity in electrophilic aromatic substitution reactions, where the combination of electron-donating and electron-withdrawing substituents creates a complex pattern of activation and deactivation effects. The molecular weight of 286.16 g/mol places the compound in a size range that is particularly accessible for standard synthetic manipulations while remaining sufficiently compact to exhibit favorable physical properties such as reasonable volatility and solubility in common organic solvents.

Relevance in Modern Organic Chemistry

The significance of this compound in contemporary organic chemistry extends far beyond its role as a simple synthetic intermediate, encompassing broader themes in protecting group strategy, synthetic efficiency, and molecular design. The compound exemplifies the modern approach to synthetic planning that emphasizes the integration of multiple functional elements within single molecular frameworks to achieve enhanced synthetic economy and reduced environmental impact. This philosophy reflects current trends in organic chemistry research that prioritize atom economy, step economy, and the development of more sustainable synthetic methodologies. The tetrahydropyranyl protecting group component of the molecule represents a particularly elegant example of this approach, offering protection capabilities that are both robust and easily removable under mild acidic conditions.

The relevance of this compound in modern synthetic chemistry is further enhanced by its compatibility with contemporary cross-coupling methodologies that have revolutionized the field of organic synthesis. The bromine substituent provides an ideal functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig transformations, among others. These reactions have become indispensable tools in modern synthetic chemistry, enabling the construction of complex molecular architectures through efficient carbon-carbon and carbon-heteroatom bond-forming processes. The presence of the tetrahydropyranyl protecting group in this compound ensures that the methoxy functionality remains protected during these transformations, allowing for selective modification of the aromatic system without interference from competing reactions involving the protected alcohol.

The compound also demonstrates relevance in the context of modern pharmaceutical chemistry, where the development of increasingly complex drug molecules requires sophisticated synthetic strategies that can accommodate multiple functional groups and stereochemical requirements. The tetrahydropyranyl protecting group has shown particular utility in the synthesis of complex pharmaceutical targets, offering advantages in terms of stability, selectivity, and ease of removal that make it an attractive alternative to traditional protecting group strategies. Research has demonstrated that the improved solubility characteristics conferred by tetrahydropyranyl protection can significantly enhance the efficiency of synthetic sequences, particularly in cases where traditional protecting groups lead to insoluble or poorly soluble intermediates. This solubility enhancement is particularly valuable in the context of pharmaceutical process chemistry, where efficient purification and isolation of intermediates is crucial for developing economically viable synthetic routes.

The integration of protecting group chemistry with halogenated aromatic systems, as exemplified by this compound, represents a strategic approach that addresses several contemporary challenges in organic synthesis. The ability to selectively protect and deprotect functional groups while maintaining reactive handles for further elaboration enables chemists to construct complex molecules through sequences of orthogonal transformations. This approach is particularly valuable in the synthesis of natural products and pharmaceutical compounds, where the presence of multiple functional groups requiring different protection strategies can significantly complicate synthetic planning. The documented applications of tetrahydropyranyl protecting groups in peptide chemistry, combined with the versatility of brominated anilines in pharmaceutical synthesis, position this compound as a valuable tool for addressing these synthetic challenges.

Propiedades

IUPAC Name |

5-bromo-2-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUWZXBYBLJCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline typically involves the bromination of 2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of azido or cyano derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline typically involves:

- Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide.

- Formation of Tetrahydrofuran Ring : Cyclization with dihydrofuran.

- Methoxylation : Nucleophilic substitution using methanol and a strong base.

Organic Chemistry

This compound serves as a crucial building block in organic synthesis, facilitating the development of new chemical entities. Its unique structure allows for the modification of various functional groups, making it valuable in creating complex molecules.

Biological Studies

This compound is employed in biological research to study enzyme interactions and protein modifications. It has been investigated for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting diseases such as cancer and inflammation.

Medicinal Chemistry

Research indicates that this compound exhibits promising anti-cancer and anti-inflammatory properties. Its mechanism of action involves interaction with specific molecular targets, influencing their activity and potentially leading to therapeutic effects.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in materials science, particularly in developing new polymers and coatings.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on a specific enzyme involved in cancer cell proliferation. The results indicated a significant reduction in enzyme activity, suggesting potential as an anti-cancer agent.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activity. The modifications led to derivatives that exhibited improved potency against various cancer cell lines.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-2-ylmethoxy group play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

5-Bromo-2-[(triisopropylsilyl)ethynyl]aniline ()

- Substituent : A bulky triisopropylsilyl (TIPS)-protected ethynyl group.

- Key Differences : The TIPS group increases steric hindrance, reducing reactivity in sterically demanding reactions. In contrast, the THP group in the target compound is less sterically hindered and more polar, improving solubility in polar aprotic solvents.

- Applications: TIPS-protected alkynes are common in Sonogashira couplings, whereas the THP-methoxy group may favor nucleophilic aromatic substitutions .

5-Bromo-2-(2-morpholinoethoxy)aniline ()

- Substituent: A morpholinoethoxy group (polar, basic).

- Key Differences : The morpholine ring (with two oxygen atoms) enhances water solubility compared to the THP group. However, the basic amine may lead to pH-dependent solubility, unlike the neutral THP ether.

- Applications: Morpholino groups are often used to improve bioavailability in drug candidates, as seen in c-KIT inhibitors .

2-Bromo-5-(trifluoromethyl)aniline ()

- Substituent : A trifluoromethyl (CF₃) group.

- Key Differences: The CF₃ group is highly electronegative and lipophilic, increasing metabolic stability but reducing solubility.

5-Bromo-2-[2-(dimethylamino)ethoxy]aniline ()

- Substituent: A dimethylaminoethoxy group (basic, ionizable).

- Key Differences: The dimethylamino group can protonate under acidic conditions, enhancing solubility in aqueous media. The THP group lacks basicity but participates in hydrogen bonding, offering moderate solubility without pH dependency .

5-Bromo-2-(3-ethoxyphenoxy)aniline ()

- Substituent: A 3-ethoxyphenoxy group (aromatic, bulky).

- Key Differences: The aromatic phenoxy group increases molecular weight (308.17 g/mol vs. ~302.17 g/mol for the target compound) and may elevate melting points. The THP group likely improves conformational flexibility and reduces crystallinity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound* | ~302.17 | ~2.5 | 1 | 4 |

| 5-Bromo-2-(3-ethoxyphenoxy)aniline | 308.17 | 3.8 | 1 | 3 |

| 5-Bromo-2-(2-morpholinoethoxy)aniline | ~340.26 | ~1.2 | 1 | 5 |

| 2-Bromo-5-(trifluoromethyl)aniline | 240.02 | 3.0 | 1 | 2 |

*Estimated based on structural analogs.

- Solubility : The THP-containing compound likely exhibits moderate solubility in polar solvents (e.g., THF, DCM) due to its ether group, contrasting with the poor solubility of CF₃-containing analogs.

- Stability : The THP group is susceptible to acid-catalyzed hydrolysis, whereas TIPS and CF₃ groups are more stable under acidic conditions .

Actividad Biológica

5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.16 g/mol. The compound features a bromine atom at the 5-position of the aniline ring and a tetrahydro-pyran moiety that enhances its chemical reactivity and biological interaction potential.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The bromine atom allows for nucleophilic substitution reactions, which can modify enzyme activity by binding to active sites. This interaction can inhibit specific biochemical pathways, leading to therapeutic effects against various diseases .

- Modulation of Metabolic Pathways : The tetrahydro-pyran group may influence the compound's ability to interact with metabolic enzymes, potentially altering metabolic processes in cells.

- Targeted Binding : The unique structural features enable selective binding to biological targets, including enzymes and receptors, which is crucial for understanding its therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, brominated compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities .

Anti-cancer Potential

In vitro studies have suggested that derivatives of this compound could inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

| Modification | Activity Change | Notes |

|---|---|---|

| Bromine Substitution | Increased potency | Enhances binding affinity to targets |

| Tetrahydropyran Ring Presence | Improved solubility | Affects bioavailability |

| Methyl Group Addition | Variable effects | Can enhance or reduce activity depending on position |

These modifications highlight the importance of both the bromine atom and the tetrahydropyran moiety in enhancing biological activity.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against specific enzymes involved in cancer progression, suggesting that this compound may have similar inhibitory effects .

- Antimicrobial Efficacy : In testing against Staphylococcus aureus, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.78 to 1.56 µM, indicating potential for use as antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.